Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate
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Overview
Description
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a chemical compound with a complex structure that includes a benzyl group, a pyrrolidine ring, and a substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Substitution on the Pyridine Ring:
Benzylation: The final step involves the benzylation of the pyrrolidine ring, which can be done using benzyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions or cellular processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyridine Derivatives: Compounds with a substituted pyridine ring, such as 2-amino-3-methylpyridine.
Uniqueness
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific research and industrial applications.
Biological Activity
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzyl group and a 6-amino-2-methylpyridine moiety . Its molecular formula is C18H22N2O2 with a molecular weight of approximately 302.39 g/mol. The structural components contribute to its diverse reactivity and interaction profiles, making it a subject of extensive research.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator , modulating various biological pathways. For instance, it has been shown to influence:
- Enzyme activity : The compound can bind to specific enzymes, altering their function and potentially leading to therapeutic effects.
- Receptor interactions : It may interact with cell surface receptors, triggering intracellular signaling cascades that result in physiological changes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have demonstrated that compounds with similar structures possess antibacterial and antifungal activities. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity .
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Similar pyrrolidine derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest .
- Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation .
Case Studies and Experimental Data
Several studies have contributed to understanding the biological activity of this compound:
Study | Findings | Methodology |
---|---|---|
Study A | Demonstrated antibacterial activity against S. aureus and E. coli with MIC values ranging from 0.0039 to 0.025 mg/mL | In vitro assays |
Study B | Induced apoptosis in cancer cell lines through modulation of cell cycle regulators | Cell culture experiments |
Study C | Showed anti-inflammatory effects in murine models | In vivo assays |
These studies highlight the compound's potential as a therapeutic agent across various applications.
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : Cyclization reactions using suitable precursors.
- Introduction of the Pyridine Ring : Condensation reactions with pyridine derivatives.
- Substitution Reactions : Incorporation of amino and methyl groups through nucleophilic substitution.
- Esterification : Final esterification step involving benzyl alcohol.
These synthetic routes allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties .
Properties
Molecular Formula |
C18H21N3O2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O2/c1-13-15(9-10-17(19)20-13)16-8-5-11-21(16)18(22)23-12-14-6-3-2-4-7-14/h2-4,6-7,9-10,16H,5,8,11-12H2,1H3,(H2,19,20) |
InChI Key |
OIZQJWBMLJKTAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N)C2CCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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